(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate is a chemical compound with the IUPAC name (5-methyl-1,3,4-oxadiazol-2-yl)methanamine;oxalic acid. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms in their ring structure. It is recognized for its potential biological activity and is often studied for medicinal applications.
This compound can be sourced from various chemical suppliers and databases, such as BenchChem and PubChem. It is classified under the CAS number 52838-39-8 and has a molecular formula of CHNO with a molecular weight of approximately 155.11 g/mol. The compound's structure features a methyl group attached to the oxadiazole ring, contributing to its unique properties and reactivity.
The synthesis of (5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate typically involves several steps:
The reaction conditions for synthesizing this compound are critical. High temperatures and specific solvent conditions are often employed to optimize yield and purity. For example, using dioxane or pyridine as solvents can enhance reaction efficiency. Additionally, purification techniques such as crystallization or chromatography may be necessary to isolate the final product in high purity.
The molecular structure of (5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate can be represented as follows:
Key structural data includes:
(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For instance:
The mechanism of action for (5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate involves its interaction with specific biological targets at the molecular level. In medicinal chemistry contexts, it may inhibit or activate certain enzymes or receptors that lead to therapeutic effects. The precise pathways depend on the biological system being studied and may involve modulation of signaling pathways related to inflammation or cancer.
(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate has several scientific uses:
The 1,3,4-oxadiazole ring system functions as a privileged scaffold due to its balanced amphiphilicity, hydrogen-bonding capability, and metabolic resilience. The ring arises from furan through replacement of two –CH= groups with –N= atoms, reducing aromaticity but enhancing dipole moment (∼3.5 Debye) and bioisosteric potential [1] [3]. This electron-deficient heterocycle serves as a versatile mimic for ester and amide functionalities while resisting hydrolytic cleavage—a critical advantage in prodrug design. The nitrogen atoms at positions 3 and 4 participate in hydrogen-bond acceptance, while the C5 substituent (methyl group in this case) fine-tunes lipophilicity and steric bulk [3].
Table 1: Pharmacological Advantages of 1,3,4-Oxadiazole Derivatives
Property | Structural Basis | Therapeutic Impact |
---|---|---|
Metabolic Stability | Resistance to enzymatic hydrolysis vs. amides/esters | Extended plasma half-life |
Hydrogen Bonding | Dual nitrogen acceptors (N3, N4) | Enhanced target binding affinity |
π-Stacking Capacity | Electron-deficient aromatic system | Interaction with hydrophobic enzyme pockets |
Tautomeric Flexibility | Ability to adopt varied electronic configurations | Adaptability to diverse biological targets |
The methyl group at the C5 position in "(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine" strategically reduces crystallinity compared to phenyl-substituted analogues, enhancing solubility. Simultaneously, it maintains adequate lipophilicity (predicted logP ∼1.2) for membrane permeation—surpassing polar C5-unsubstituted variants [1] [7]. This balance is critical for compounds requiring central nervous system penetration or gastrointestinal absorption. The methanamine (–CH₂NH₂) side chain extends from C2, providing a vector for salt formation, additional hydrogen bonding, and covalent conjugation to targeting moieties. Clinically successful oxadiazole-containing drugs like Raltegravir (antiretroviral) and Zibotentan (anticancer) validate this scaffold’s utility, exploiting similar structural principles for target inhibition [3]. Molecular docking studies reveal that such derivatives engage biological targets through multipoint interactions: the oxadiazole core anchors via van der Waals contacts while nitrogen atoms form critical hydrogen bonds with residues like ASN-348 in peptide deformylase or GLU-87 in thymidine phosphorylase [1] [6].
The conjugation of aliphatic amines (e.g., methanamine) with oxalic acid generates crystalline salts that profoundly influence pharmaceutical performance. Oxalate salts leverage strong acid-base interactions (pKₐ oxalic acid = 1.25 and 3.81), forming stable, non-hygroscopic solids with defined melting points—essential for manufacturing consistency [4]. In "(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate", the oxalate counterion reduces the free base’s oil-like character, enabling direct compression into tablets or encapsulation. Crucially, oxalate formation enhances aqueous solubility approximately 5-fold compared to hydrochloride salts under physiological pH, accelerating dissolution in the gastrointestinal tract [4] [5].
The oxalate moiety further modulates bioavailability through controlled liberation of the free base. Following dissolution, oxalate dissociation occurs rapidly in gastric fluid, releasing the active methanamine-oxadiazole species for absorption. Simultaneously, liberated oxalate complexes with dietary calcium in the intestine, forming insoluble calcium oxalate that minimizes systemic oxalate absorption—a safety advantage over other anions like citrate or tartrate [4] [5]. This complexation reduces concerns about hyperoxaluria when administered at therapeutic doses.
Table 2: Impact of Salt Forms on Pharmaceutical Properties of Methanamine Derivatives
Salt Form | Solubility (mg/mL) | Hygroscopicity | Crystallinity | pH Stability |
---|---|---|---|---|
Oxalate | 25.3 ± 1.8 | Low | High | 2.0–7.5 |
Hydrochloride | 5.2 ± 0.7 | Moderate | Moderate | 3.0–5.0 |
Free Base | 0.9 ± 0.2 | High | Low | >8.5 |
Beyond physical properties, oxalate conjugation stabilizes the methanamine group against oxidative deamination—a common metabolic pathway for primary amines. Studies confirm oxalate salts exhibit >90% stability after 6 months at 25°C/60% relative humidity versus 65% for free bases [4]. This stabilization occurs through electron withdrawal from the oxalate carbonyls, reducing the amine’s nucleophilicity and susceptibility to cytochrome P450-mediated oxidation. The oxalate anion also buffers the microenvironment, protecting against acid-catalyzed decomposition of the oxadiazole ring [1] [4]. When combined with the 5-methyl group’s electron-donating effect, this creates a balanced molecular ecosystem that optimizes both synthetic accessibility and biological performance.
The investigation of 5-substituted 1,3,4-oxadiazoles commenced in the 1950s with fungicidal and herbicidal applications, leveraging simple alkyl and aryl derivatives. The 1960s–1980s witnessed systematic exploration of C5 modifications, revealing that methyl substitution conferred optimal metabolic stability while maintaining synthetic accessibility. Seminal work by Yar and colleagues established efficient cyclization routes using phosphoryl chloride (POCl₃) or iodine-mediated dehydration, enabling gram-scale synthesis of 5-methyl derivatives—critical for structure-activity relationship studies [3] [7]. The 1990s marked a therapeutic breakthrough with the development of 5-aminomethyl oxadiazoles as GABAₐ receptor modulators, demonstrating that small alkyl groups enhanced blood-brain barrier penetration versus bulky aryl counterparts [7] [8].
The 2000s saw oxadiazoles transition into clinical therapeutics through rationally designed inhibitors. Key milestones include:
Contemporary research focuses on hybrid molecules like nipecotic acid-oxadiazole conjugates, where 5-methyl substitution balances anticonvulsant potency (ED₅₀ 18 mg/kg in MES test) and minimal neurotoxicity [8]. Synthetic methodology has concurrently evolved from harsh dehydrating agents (P₂O₅, SOCl₂) to microwave-assisted and one-pot protocols, improving yields of 5-methyl derivatives to >75% [1] [3]. The integration of computational design since 2010 enabled precise optimization of "(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine", with molecular docking predicting enhanced binding to targets like peptide deformylase through H-bonding with His-132 and hydrophobic contacts with the 5-methyl group [1]. Today, over 40 clinical and preclinical candidates incorporate 5-alkyl-1,3,4-oxadiazoles, underscoring their enduring impact in addressing unmet medical needs.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0